
N-(4-Methoxybenzylidene)aniline
Overview
Description
N-(4-Methoxybenzylidene)aniline is an organic compound with the molecular formula C14H13NO. It is a Schiff base derived from the condensation of anisaldehyde and aniline. This compound is known for its distinctive structure, which includes a methoxy group attached to the benzylidene moiety, and it has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methoxybenzylidene)aniline can be synthesized through a condensation reaction between anisaldehyde and aniline. This reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction proceeds as follows:
Anisaldehyde+Aniline→this compound+Water
The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of green chemistry techniques, where natural fruit juices are employed as catalysts. This approach not only reduces the environmental impact but also enhances the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the original aldehyde and amine.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can regenerate the original aldehyde and amine .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : N-(4-Methoxybenzylidene)aniline serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple types of chemical reactions (oxidation, reduction, and substitution) makes it valuable in organic chemistry research.
- Reagent in Organic Reactions : The compound is utilized as a reagent in various organic reactions due to its reactivity profile.
Biology
- Liquid Crystalline Properties : The compound exhibits liquid crystalline behavior, making it useful in the study of biological membranes and other biological systems. Its orientation and alignment properties can influence the behavior of liquid crystal cells.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can scavenge free radicals implicated in oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential therapeutic applications in treating inflammatory diseases.
Medical Applications
- Drug Delivery Systems : The compound's unique properties have been explored for potential use in drug delivery systems. Its ability to influence molecular alignment may enhance the efficacy of drug formulations.
- Pharmaceutical Formulations : this compound has been investigated for its role in developing new pharmaceuticals, particularly those targeting oxidative stress and inflammation.
Industrial Applications
- Liquid Crystal Displays (LCDs) : The compound is integral to the development of liquid crystal materials used in display technologies. Its liquid crystalline nature allows for effective modulation of light, essential for LCD functionality .
- Corrosion Inhibitors : Studies have indicated that derivatives of this compound can act as corrosion inhibitors for metals like zinc when exposed to acidic environments .
Mechanism of Action
The mechanism by which N-(4-Methoxybenzylidene)aniline exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)-4-butylaniline
- N-(4-Methoxybenzylidene)-4-methoxyaniline
- N-salicylideneaniline
Uniqueness
N-(4-Methoxybenzylidene)aniline stands out due to its specific methoxy substitution, which imparts unique chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound in various applications .
Biological Activity
N-(4-Methoxybenzylidene)aniline, a Schiff base derived from the condensation of anisaldehyde and aniline, has garnered attention in various fields due to its notable biological activities. This compound, with the molecular formula C14H13NO, exhibits a range of potential applications in medicinal chemistry, particularly due to its antioxidant properties and potential as a corrosion inhibitor.
Chemical Structure and Properties
- Molecular Formula : C14H13NO
- Molecular Weight : 211.26 g/mol
- CAS Number : 836-41-9
The structural characteristics of this compound include a methoxy group that enhances its reactivity and stability, making it a valuable compound for various applications in chemistry and biology .
Antioxidant Activity
One of the most significant biological activities attributed to this compound is its antioxidant capability. Research indicates that this compound can effectively scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage and various diseases associated with oxidative stress. The mechanism involves the compound's ability to donate electrons to free radicals, thereby neutralizing them.
Antibacterial Properties
Studies have explored the antibacterial potential of Schiff bases, including this compound. While some derivatives have shown limited activity against certain bacterial strains such as E. coli, others have demonstrated promising results against different pathogens . The effectiveness varies depending on structural modifications and the presence of functional groups.
Case Studies and Research Findings
-
Antioxidant Mechanism Study :
- A study highlighted the ability of this compound to inhibit lipid peroxidation, showcasing its potential in protecting biological membranes from oxidative damage.
- The compound's structure allows for effective interaction with enzymes involved in oxidative stress pathways.
-
Corrosion Inhibition :
- Research on chloro derivatives of this compound has demonstrated high inhibition efficiency for zinc corrosion in hydrochloric acid solutions. The study indicated that these compounds could achieve over 99% inhibition efficiency at specific concentrations .
- The inhibition mechanism was attributed to the adsorption of the compounds at the metal/solution interface, influenced by their electronic properties.
Comparative Analysis with Similar Compounds
Compound Name | Antioxidant Activity | Antibacterial Activity | Corrosion Inhibition Efficiency |
---|---|---|---|
This compound | High | Moderate | >99% at 0.5% (w/v) |
N-(4-Methoxybenzylidene)-4-butylaniline | Moderate | Low | Not specified |
N-salicylideneaniline | Low | High | Not specified |
This table illustrates how this compound compares with related compounds regarding its biological activities and effectiveness as a corrosion inhibitor.
Q & A
Q. Basic: What are the standard synthetic routes for N-(4-Methoxybenzylidene)aniline, and how is purity validated?
This compound is synthesized via Schiff base condensation between 4-methoxybenzaldehyde and aniline under reflux in methanol or ethanol. Key steps include:
- Reaction conditions : Equimolar reactants, reflux for 45–60 minutes, and crystallization at room temperature (yield: 82–98%) .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol .
- Validation :
Q. Basic: How is this compound characterized for structural and electronic properties?
Advanced spectroscopic and computational methods are employed:
- X-ray crystallography : Resolves bond lengths (C=N: ~1.28 Å) and dihedral angles between aromatic rings (e.g., 9.3° for phenyl vs. methoxyphenyl planes) .
- DFT calculations : Predict frontier orbitals (HOMO/LUMO energies) and charge distribution. For example, HOMO localization on the methoxy group indicates electron-donating capacity .
- UV-Vis : π→π* transitions at ~300 nm correlate with conjugation in the imine system .
Q. Basic: What factors influence the stability of this compound in experimental settings?
Stability is affected by:
- Light/air sensitivity : Degrades via hydrolysis of the imine bond; store in amber vials under inert gas .
- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .
- Solvent compatibility : Stable in aprotic solvents (THF, DCM) but hydrolyzes in protic solvents (e.g., H₂O, MeOH) over time .
Q. Advanced: What reaction mechanisms govern its interactions with organometallic reagents?
This compound reacts with organolithium reagents (e.g., n-BuLi, MeLi) via nucleophilic addition:
- Chemoselectivity : Organolithium attacks the electrophilic imine carbon, forming a tetrahedral intermediate.
- Kinetic control : Reactions in deep eutectic solvents (e.g., ChCl/Gly) at ambient temperature achieve >90% conversion in 4 hours .
- Monitoring : 1H NMR tracks disappearance of the imine proton (δ 8.38 ppm) and emergence of alkyl signals (e.g., δ 0.9–1.5 ppm for n-BuLi adducts) .
Q. Advanced: How do computational studies explain its corrosion inhibition properties?
DFT analysis of chloro-derivatives (e.g., 2-CNMBA, 3-CNMBA) reveals:
- HOMO localization : Electron-rich methoxy and imine groups donate electrons to metal surfaces, forming protective layers .
- Adsorption energy : Higher negative values (e.g., −2.8 eV) correlate with stronger binding to zinc in HCl .
- Molecular dynamics : Simulated interactions show planar adsorption on metal surfaces, maximizing contact area .
Q. Advanced: What role do its derivatives play in liquid crystal development?
Derivatives like MBBA (N-(4-Methoxybenzylidene)-4-butylaniline) are mesogenic:
- Phase behavior : Exhibits nematic phases at 20–40°C, driven by molecular anisotropy (length-to-width ratio ~5:1) .
- Polarizability : Methoxy groups enhance dipole-dipole interactions, stabilizing aligned phases .
- Applications : Used in electro-optical devices (e.g., displays) due to low switching voltages (~1 V) .
Q. Advanced: How are cross-coupling reactions optimized using this Schiff base?
In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
- Substrate design : Electron-withdrawing groups (NO₂) on aldehydes reduce yields (e.g., 11c: 45%), while electron-donating groups (OCH₃) improve reactivity (11b: 85%) .
- Side products : Competing aldol condensation forms arils (e.g., 13b), minimized by using dry THF and low temperatures (−20°C) .
- Catalyst screening : Pd(PPh₃)₄ outperforms Ni catalysts in suppressing homocoupling .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-phenylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWPGMRTURVKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303305 | |
Record name | N-(4-Methoxybenzylidene)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836-41-9 | |
Record name | N-(4-Methoxybenzylidene)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=836-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxybenzylidene)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 836-41-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155535 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxybenzylidene)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-methoxybenzylidene)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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